Aloesone

Catalog No.
S628367
CAS No.
40738-40-7
M.F
C13H12O4
M. Wt
232.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloesone

CAS Number

40738-40-7

Product Name

Aloesone

IUPAC Name

7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3

InChI Key

JHELBXAAAYUKCT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O

Synonyms

aloesone

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(=O)C)O

Description

Aloesone is an aromatic heptaketide produced by rhubarb (Rheum palmatum, Polygonaceae). It has a role as a metabolite.

Aloesone is a natural compound classified as an aromatic heptaketide, predominantly derived from the Aloe vera plant and other species like Rheum palmatum. Its chemical formula is C13H12O4\text{C}_{13}\text{H}_{12}\text{O}_{4} . Aloesone is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to exhibit protective properties against oxidative stress and inflammation, particularly in immune cells such as macrophages .

, including glycosylation. Studies have identified multiple uridine diphosphate-dependent glycosyltransferases capable of catalyzing the glycosylation of aloesone, resulting in derivatives such as aloesin . The synthesis of aloesone itself involves several steps, typically starting from 4-acetyl-5-methylresorcinol, where key reactions include Friedel-Crafts acylation and regioselective etherification .

Aloesone exhibits significant biological activities:

  • Antioxidant Activity: It has been shown to inhibit oxidative stress in cells by reducing reactive oxygen species levels .
  • Anti-inflammatory Effects: Aloesone suppresses inflammation induced by lipopolysaccharides (LPS) in macrophages, demonstrating potential therapeutic effects in inflammatory diseases .
  • Neuroprotective Properties: Research indicates that aloesone can protect neuronal cells from glutamate-induced injury and may possess anti-seizure effects by modulating specific signaling pathways .

  • Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic system.
  • Regioselective Etherification: Selectively adding ether groups to the hydroxyl functionalities.
  • Formation of Key Intermediates: Intermediate compounds are formed through controlled reactions that lead to the final structure of aloesone.

These synthetic methods allow for the production of aloesone in a laboratory setting, facilitating further research into its properties and applications .

Aloesone has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, aloesone is being investigated for potential use in treating conditions such as epilepsy and other neurological disorders .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: As a natural compound with health benefits, aloesone may be incorporated into functional foods or dietary supplements.

Recent studies have explored the interaction of aloesone with various molecular targets related to inflammation and neuronal health. Notably, it has been shown to activate c-SRC, a protein involved in signaling pathways that regulate cell survival and proliferation. This activation is crucial for its neuroprotective effects against glutamate-induced damage . Additionally, aloesone's interactions with glycosyltransferases highlight its potential for modification into more bioactive forms through enzymatic processes .

Aloesone shares structural and functional similarities with several other compounds derived from Aloe species and related plants. Here are some notable comparisons:

CompoundStructure TypeKey ActivityUnique Features
AloinAnthraquinoneLaxative, antioxidantStrong purgative effects
AloesinGlycosideAntioxidantFormed from glycosylation of aloesone
EmodinAnthraquinoneAntimicrobial, anti-inflammatoryFound in various plants
ChrysophanolAnthraquinoneAntioxidantExhibits antibacterial properties

Aloesone's uniqueness lies in its specific biological activities related to neuroprotection and inflammation modulation, distinguishing it from other compounds that may focus more on digestive or antimicrobial effects .

XLogP3

1.2

UNII

5O7KO4M2YY

Other CAS

40738-40-7

Wikipedia

Aloesone

Dates

Modify: 2024-02-18

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